molecular formula C8H5FN2O2 B581501 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1246088-56-1

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B581501
CAS No.: 1246088-56-1
M. Wt: 180.138
InChI Key: ULJRJQSSOOGJAG-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The compound has been studied for its diverse applications:

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the disruption of fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial for tumor growth and survival .
  • Mechanism of Action : The compound binds to the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation. This inhibition leads to reduced activation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt, both of which are often upregulated in cancerous cells .

2. Biochemical Research

  • Enzyme Interaction Studies : The compound is utilized to study interactions with various enzymes, particularly those involved in cellular signaling pathways. Its unique structure allows it to serve as a probe in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms .
  • Drug Development : Given its potency against cancer cell lines, this compound is being investigated as a potential lead compound for new anticancer therapies. Its structural features make it a candidate for modifications that could enhance its efficacy or reduce side effects .

Case Studies

Several studies have highlighted the efficacy of this compound:

Study FocusObjectiveFindings
Breast Cancer Cell LinesEvaluate effect on cell viabilitySignificant reduction in viability at concentrations above 5 µM; increased apoptosis markers such as cleaved caspase-3.
In Vivo Tumor ModelsAssess therapeutic efficacyTreatment resulted in a 40% reduction in tumor size compared to controls.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other pyrrolopyridine derivatives suggest potential for cross-applications in research:

CompoundKey FeaturesApplications
4-Methyl-1H-pyrrolo[2,3-b]pyridineInhibits FGFRs; anticancer propertiesCancer research; enzyme studies
Indole DerivativesSimilar fused ring systemAnticancer; biochemical assays
7-Azaindole-3-carboxaldehydeUnique substitution patternsTargeted drug development

Mechanism of Action

Biological Activity

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS No. 1246088-56-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrrolopyridine core, which is known for its versatility in medicinal chemistry. The molecular formula is C8H5FN2O2C_8H_5FN_2O_2, with a molecular weight of 180.14 g/mol. This article explores the biological activity of this compound based on various research findings.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds related to this compound. For example, modifications in the structure have shown significant improvements in activity against parasites. The incorporation of specific substituents has been linked to enhanced potency and metabolic stability.

Case Study: Structure-Activity Relationship (SAR)

In a study examining the SAR of pyrrolopyridine derivatives, it was found that certain modifications led to a notable increase in antiparasitic activity. For instance:

CompoundEC50 (μM)Modification
Base Compound0.395Original structure
Modified Compound A0.010Addition of methoxy group
Modified Compound B0.577Unsubstituted variant

The results indicate that strategic modifications can significantly enhance biological activity while maintaining low cytotoxicity against human HepG2 cells .

Cytotoxicity and Metabolic Stability

The metabolic stability of this compound has also been assessed through various studies. The compound's interaction with human liver microsomes showed promising results regarding its metabolic profile.

Metabolic Stability Data

ParameterValue
Human CL int (μL/min/mg)42
Rat CL int (μL/min/10^6 cells)36

These values suggest that the compound has moderate metabolic stability, which is crucial for its development as a therapeutic agent .

The mechanism by which this compound exerts its biological effects is an area of ongoing research. Preliminary findings suggest that the compound may interact with specific biological targets, potentially inhibiting key enzymes involved in parasitic metabolism.

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is helpful to compare it with other similar compounds in terms of potency and activity.

Compound NameStructureEC50 (μM)Notes
This compoundStructure0.395Base compound
Compound AStructure0.010Enhanced activity with methoxy group
Compound BStructure0.577Decreased activity without substitutions

This table illustrates how modifications can lead to substantial changes in biological activity.

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-4-1-2-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJRJQSSOOGJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678442
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-56-1
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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